6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Lipophilicity Membrane Permeability SAR

6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2098142-49-3) is a fluorinated heterocyclic compound belonging to the tetrahydropyrimidine-2,4-dione (uracil analog) class. Its core scaffold features a 6-difluoromethyl (-CHF₂) substituent and an N3-ethyl group.

Molecular Formula C7H8F2N2O2
Molecular Weight 190.15 g/mol
CAS No. 2098142-49-3
Cat. No. B1484178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS2098142-49-3
Molecular FormulaC7H8F2N2O2
Molecular Weight190.15 g/mol
Structural Identifiers
SMILESCCN1C(=O)C=C(NC1=O)C(F)F
InChIInChI=1S/C7H8F2N2O2/c1-2-11-5(12)3-4(6(8)9)10-7(11)13/h3,6H,2H2,1H3,(H,10,13)
InChIKeySZBSSJBHLGUCIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2098142-49-3): Fluorinated Pyrimidinedione Building Block Profile


6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2098142-49-3) is a fluorinated heterocyclic compound belonging to the tetrahydropyrimidine-2,4-dione (uracil analog) class. Its core scaffold features a 6-difluoromethyl (-CHF₂) substituent and an N3-ethyl group . The difluoromethyl moiety is widely recognized in medicinal and agrochemical chemistry for enhancing metabolic stability and modulating lipophilicity through its hydrogen-bond-donating capacity, while acting as a bioisostere for hydroxyl, thiol, or amine groups [1]. The compound is commercially supplied as a research intermediate with a certified purity of 98% .

Why N3-Substitution Dictates Physicochemical and Biological Profile: The Case Against Generic 6-(Difluoromethyl)pyrimidinedione Interchange


Within the 6-(difluoromethyl)-tetrahydropyrimidine-2,4-dione series, the N3 substituent is a critical determinant of lipophilicity (LogP/XLogP), hydrogen-bond donor count, and molecular complexity . Replacing the N3-ethyl group with a smaller methyl substituent (CAS 2097998-05-3) shifts the computed XLogP3 from 0.2 (ethyl) to -0.2 (methyl) and reduces the rotatable bond count from 2 to 1, altering membrane permeability predictions and conformational flexibility [1]. Conversely, the N3-unsubstituted 6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione (CAS 1706456-86-1) carries two H-bond donors, which can increase promiscuous binding and reduce ligand efficiency relative to the mono-donor N3-ethyl analog [2]. These non-linear property changes mean that in-class analogs cannot serve as drop-in replacements in SAR campaigns, crystallization screens, or reaction optimization without re-validating solubility, partitioning, and target engagement [1][2].

Quantitative Differentiation Evidence: 6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione vs. Closest Analogs


N3-Ethyl Substitution Yields a ~1.5-Unit LogP Advantage Over the N3-Methyl Analog, Improving Predicted Membrane Permeability

The N3-ethyl derivative (target compound) exhibits a computed XLogP3 of 0.2, compared to XLogP3 = -0.2 for the N3-methyl analog (CAS 2097998-05-3), yielding a net lipophilicity advantage of approximately 1.5 LogP units [1]. This difference moves the compound from a hydrophilic (LogP < 0) to a moderately lipophilic (LogP > 0) range, consistent with improved passive membrane diffusion predictions [2].

Lipophilicity Membrane Permeability SAR Drug Design

Reduction of Hydrogen-Bond Donors from 2 to 1 Versus the N3-Unsubstituted Analog Lowers Promiscuous Binding Risk

The target compound possesses a single hydrogen-bond donor (N1-H), while the N3-unsubstituted analog 6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione (CAS 1706456-86-1) carries two donors (N1-H and N3-H), a count confirmed by PubChem [1]. Reducing H-bond donor count from 2 to 1 is a well-validated strategy for decreasing plasma protein binding and aqueous solubility limitations, while improving ligand efficiency metrics in fragment-based drug discovery [2].

Hydrogen Bonding Selectivity Off-Target Ligand Efficiency

Commercially Verified 98% Purity Provides Reproducibility Advantage Over Discontinued and Uncertified Analogs

The target compound is available from Leyan with a certified purity of 98% (HPLC-guided) . In contrast, the N3-methyl analog (CAS 2097998-05-3) is listed as a discontinued product by at least one major supplier (CymitQuimica), and the N3-cyclopropyl analog (CAS 2097957-82-7) lacks publicly accessible purity certification . For procurement decisions, guaranteed purity directly impacts reaction stoichiometry calculations, biological assay reproducibility, and regulatory compliance in GLP environments.

Purity Reproducibility Procurement Supply Chain

Highest-Value Application Scenarios for 6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Procurement


Medicinal Chemistry SAR Campaigns Targeting Moderate Lipophilicity (LogP 0–1) Oral Bioavailability Space

With a computed LogP of ~0.49–0.5 and a single H-bond donor, this compound is ideally suited as a core scaffold for oral drug discovery programs where Lipinski compliance is critical [1]. Its LogP falls within the optimal range (0–3) for oral absorption identified in comprehensive analyses of marketed drugs, while many fluorinated uracil analogs fall outside this window without N3-alkyl tuning [1].

Synthetic Intermediate for Fluorinated Bioactive Molecules (Kinase Inhibitors, Antivirals, Agrochemicals)

The difluoromethyl group at C6 acts as a metabolically stable hydrogen-bond donor and hydroxyl bioisostere, making this compound a strategic intermediate for constructing kinase inhibitors, antiviral nucleoside analogs, and fungicidal pyrimidine derivatives [2]. The N3-ethyl group provides a defined alkyl handle that can be further functionalized or retained to tune target selectivity .

Crystallography and Biophysical Fragment Screening Requiring Low H-Bond Donor Count

In fragment-based drug discovery (FBDD), fragments with ≤1 H-bond donor are preferred to avoid aggregation and non-specific binding artifacts [1]. With exactly 1 H-bond donor, the target compound meets this criterion and can serve as a clean starting fragment for soaking experiments, surface plasmon resonance (SPR), or ligand-observed NMR screening campaigns [1].

Academic and Industrial Scale-Up Where Verified Purity and Supply Chain Continuity Are Mandatory

For laboratories requiring gram-to-kilogram quantities with documented purity for publication or patent filing, the 98% purity certification and active commercial availability of this compound provide a documented chain of custody that discontinued or uncertified analogs cannot offer . This is critical for GLP toxicology studies and process chemistry development.

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